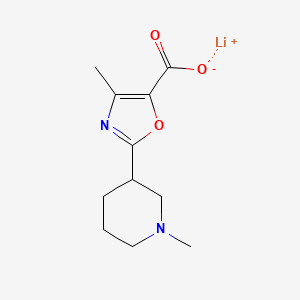
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s as a potential antihistamine drug, but later gained popularity as a recreational drug due to its psychoactive effects. BZP has been classified as a Schedule III controlled substance in many countries, including the United States, due to its potential for abuse and dependence. However, despite its illicit use, BZP has also gained attention in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation to Bioactive Cyclic Ketals
3-(Imidazol-1-yl)propane-1,2-diol, a compound related to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has been synthesized through various pathways, including the Wagner reaction and hydrolysis processes. These syntheses lead to the creation of 4-(azol-1-ylmethyl)-1,3-dioxolanes, a class of bioactive cyclic ketals, by reacting with ketones (Talismanov et al., 2021).
Crystal Engineering and Supramolecular Architecture
The protonated benzimidazole group, as found in derivatives of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has been used in crystal engineering. This approach is important in creating various crystalline structures through interactions like stacking and hydrogen bonding (Matthews et al., 2003).
Development of Supramolecular Networks
Compounds derived from 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol have been used to create diverse three-dimensional supramolecular networks. These networks are established through intermolecular hydrogen bonding and π–π interactions, demonstrating potential in the field of material science and molecular architecture (Cui et al., 2017).
Application in Photoluminescent Properties
Novel compounds involving 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol derivatives have been studied for their photoluminescent properties. This research contributes to the development of materials with specific light-emitting characteristics, useful in various scientific and industrial applications (Si Zhen-jun, 2011).
Gas Adsorption and Storage Properties
Research has been conducted on the synthesis of coordination polymers using rigid imidazole ligands related to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol. These polymers have shown distinct gas adsorption properties, which are vital for applications in gas storage and separation technologies (Li et al., 2010).
Electrochemical Lithium-Ion Storage
Cobalt(II) coordination polymers containing bis-benzimidazole ligands, structurally similar to 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, have been synthesized and investigated for their electrochemical lithium-ion storage properties. This research is crucial for advancing battery technology and energy storage systems (Wen et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-benzylbenzimidazol-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-12-14(21)11-19-16-9-5-4-8-15(16)18-17(19)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJSKZBRFNRFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)





![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)

![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)
